molecular formula C17H18Cl2Si B14313521 (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane CAS No. 112805-20-6

(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane

Cat. No.: B14313521
CAS No.: 112805-20-6
M. Wt: 321.3 g/mol
InChI Key: RIQILLKAJKVJOP-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a phenyl group, along with a dimethylphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane typically involves the dichlorocarbenation of [1-(di-ethoxymethyl)ethenyl]benzene followed by acetalization to form the target molecule . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring and the subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often requiring elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while cycloaddition reactions can produce larger cyclic compounds.

Scientific Research Applications

(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl ring, due to its strained nature, is particularly reactive and can undergo ring-opening reactions. The phenyl and dimethylphenylsilane moieties can participate in various substitution and addition reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dichloro-1-phenylcyclopropyl)(dimethyl)phenylsilane is unique due to the combination of a cyclopropyl ring with dichloro substitution and a dimethylphenylsilane moiety

Properties

CAS No.

112805-20-6

Molecular Formula

C17H18Cl2Si

Molecular Weight

321.3 g/mol

IUPAC Name

(2,2-dichloro-1-phenylcyclopropyl)-dimethyl-phenylsilane

InChI

InChI=1S/C17H18Cl2Si/c1-20(2,15-11-7-4-8-12-15)16(13-17(16,18)19)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

RIQILLKAJKVJOP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2(CC2(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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